molecular formula C6H4ClF5O2S2 B1425903 3-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211520-62-5

3-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1425903
CAS No.: 1211520-62-5
M. Wt: 302.7 g/mol
InChI Key: NNEKBNJEZZMVHF-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClF5O2S2. It is known for its unique structure, which includes a pentafluorosulfur group attached to a benzenesulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)benzenesulfonyl chloride typically involves the reaction of pentafluorosulfur benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5SF5+ClSO3HC6H4ClF5O2S2+HClC_6H_5SF_5 + ClSO_3H \rightarrow C_6H_4ClF_5O_2S_2 + HCl C6​H5​SF5​+ClSO3​H→C6​H4​ClF5​O2​S2​+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced equipment and techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

Applications in Organic Synthesis

The unique properties of 3-(pentafluorosulfur)benzenesulfonyl chloride make it a valuable reagent in organic synthesis:

  • Sulfur Pentafluoride Introduction : This compound is used to introduce sulfur pentafluoride (SF₅) into organic molecules, which can enhance their reactivity and stability. Such modifications are valuable in developing new materials and pharmaceuticals .
  • Coupling Reactions : It serves as a coupling partner in palladium-catalyzed reactions, facilitating the formation of complex organic structures. Its ability to act as an electrophile allows for regioselective arylation processes .

Case Studies and Research Findings

  • Development of Novel Fluorinated Compounds : Research has demonstrated that this compound can be utilized to synthesize novel fluorinated compounds with potential applications in medicinal chemistry. These compounds exhibit enhanced biological activities due to the presence of fluorine atoms, which can influence pharmacokinetics and bioavailability .
  • Materials Science Applications : The incorporation of sulfur pentafluoride groups into polymer matrices has been explored for creating materials with improved thermal stability and chemical resistance. Studies indicate that polymers modified with this compound exhibit enhanced performance under extreme conditions, making them suitable for advanced applications in aerospace and electronics .

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The pentafluorosulfur group enhances the electrophilicity of the sulfonyl chloride moiety, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorobenzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • Methanesulfonyl chloride

Uniqueness

3-(Pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and materials science.

Biological Activity

3-(Pentafluorosulfur)benzenesulfonyl chloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a benzene ring substituted with a pentafluorosulfur group and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

The primary mechanism of action for this compound involves its ability to act as a sulfonylating agent . The sulfonyl chloride moiety can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives. This reactivity is crucial for its potential applications in drug development and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, including carbonic anhydrases, which are involved in critical physiological processes such as acid-base balance and fluid transport.

Case Studies

  • Antimicrobial Activity:
    A study investigated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition:
    Research focused on the inhibition of human carbonic anhydrases by similar sulfonyl compounds demonstrated that these agents could selectively inhibit isoforms involved in disease pathways. This opens avenues for therapeutic applications in conditions like glaucoma.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibitory effects on Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of human carbonic anhydrases
Cellular EffectsPossible influence on cell signaling pathways

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider safety aspects. The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact . Proper handling protocols must be established to mitigate exposure risks during laboratory work.

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEKBNJEZZMVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-62-5
Record name 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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